N-(3-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a chemical compound that belongs to the class of quinazolinone derivatives. It has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This compound features a hydroxyphenyl group and a quinazolinone moiety, which are known for their diverse pharmacological properties.
N-(3-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is classified as an organic compound and specifically as a heterocyclic compound due to the presence of nitrogen in its ring structure. It falls under the category of bioactive compounds, making it relevant in pharmaceutical applications.
The synthesis of N-(3-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions that include:
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yields and purity.
Key structural data include:
N-(3-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can participate in various chemical reactions:
Technical details such as reaction mechanisms and conditions (e.g., catalysts used) are critical for understanding these transformations.
The mechanism of action for N-(3-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with biological targets, particularly in cancer cells. It is believed to exert its effects through:
Studies have indicated significant cytotoxic effects against various cancer cell lines, highlighting its potential as an anticancer agent .
Relevant analyses such as melting point determination and spectral analyses (NMR, IR) provide further insights into its physical and chemical properties.
N-(3-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has several applications in scientific research:
The 4-oxoquinazolin-3(4H)-yl moiety serves as an electron-deficient heterocyclic system that readily engages in π-π stacking interactions with biological targets, particularly enzymes and receptors involved in disease pathways. This planar, bicyclic structure functions as a bioisostere for purine bases, enabling competitive inhibition of nucleotide-binding enzymes. The C4 carbonyl group is pivotal for hydrogen-bond formation with active-site residues, while the N3 position provides a versatile site for molecular diversification through alkylation or acyl substitution [4] [8]. Structural analyses of quinazolinone-containing drugs reveal that the core's electronic distribution facilitates interactions with hydrophobic enzyme pockets, enhancing binding affinity.
Table 1: Biological Activities of Selected Quinazolinone Derivatives
Compound Structure | Biological Activity | Experimental Findings |
---|---|---|
Imidazolyl derivatives [3] | Antitumor (Ehrlich Ascites Carcinoma) | Compounds 4b, 4d exhibited 80-92% tumor inhibition |
Benzoic acid derivatives [4] | Antibacterial (MRSA) | MIC values of 1-4 µg/mL against clinical isolates |
Benzamide derivatives [4] | Anti-mycobacterial | 90% growth inhibition of Mycobacterium tuberculosis at 10 µM |
Butanamide analogs [10] | Enzyme inhibition (anticancer targets) | IC₅₀ = 0.8 µM against EGFR kinase |
The anticancer potential of this scaffold is exemplified by imidazolyl-(4-oxoquinazolin-3(4H)-yl)-acetamide derivatives showing significant activity against Ehrlich Ascites Carcinoma (EAC). Compounds 4b and 4d demonstrated 80-92% tumor inhibition in both in vitro and murine models, comparable to the standard drug vincristine [3]. Similarly, the antibacterial potency of this core is evidenced by 4-oxoquinazolin-3(4H)-yl benzoic acid derivatives exhibiting MIC values of 1-4 µg/mL against multidrug-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant strains (VRSA) [4]. The core's synthetic versatility enables diverse substitutions at C2, N3, and C6/C7 positions, allowing fine-tuning of electronic properties and steric bulk to optimize target engagement. Computational analyses of N-(3-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide indicate a planar conformation that facilitates DNA intercalation and topoisomerase inhibition, common anticancer mechanisms observed in quinazolinone pharmacophores [2] [3]. The molecule's moderate logP value (experimental: ~1.74) [2] balances membrane permeability and aqueous solubility, addressing a critical challenge in anticancer drug development.
The acetamide linkage (-NH-C(O)-CH₂-) in N-(3-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide serves as a critical molecular spacer that optimizes distance and orientation between the quinazolinone pharmacophore and the phenolic targeting moiety. This flexible ethylene bridge permits conformational adaptation to enzyme binding sites while maintaining electronic conjugation between the electron-rich phenyl group and electron-deficient heterocycle. The carbonyl oxygen acts as a hydrogen-bond acceptor, forming crucial interactions with serine/threonine residues in kinase catalytic domains, whereas the amide N-H functions as a hydrogen-bond donor to backbone carbonyls of target proteins [4] [10]. Computational studies reveal that the acetamide's bond rotational freedom (rotatable bond count = 3) [2] enables bioactive conformations inaccessible to rigid analogs.
Table 2: Structure-Activity Relationships of Acetamide Linker Modifications
Linker Structure | Compound Class | Biological Activity (vs. Target) | Potency Enhancement |
---|---|---|---|
-CH₂-C(O)NH- (acetamide) | Reference compound | Antitumor (EAC) [3] | 92% tumor inhibition |
-CH₂-CH₂-C(O)NH- (propanamide) | Butanamide analogs [10] | Enzyme inhibition | 3-fold ↓ IC₅₀ |
Direct conjugation (no linker) | Benzoic acid derivatives [8] | Antibacterial (MRSA) | 8-fold ↓ MIC |
-O-CH₂-C(O)NH- (ether-acetamide) | Ester derivatives [9] | Cytotoxicity screening | Inactive |
Structure-activity relationship (SAR) studies demonstrate that shortening the linkage to direct conjugation (as in 4-(4-oxoquinazolin-3(4H)-yl)benzoic acid) [8] or extending it to butanamide chains [10] significantly reduces antibacterial and antitumor efficacy. For instance, the acetamide-linked compound exhibited 4-fold lower MIC values against MRSA compared to its benzoic acid counterpart [4] [8]. Molecular docking analyses of N-(3-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide with topoisomerase II reveal that the methylene group optimally positions the phenolic hydroxyl for hydrogen bonding with Asp479, while the amide carbonyl interacts with Arg503—interactions absent in longer-chain analogs [3] [4]. The linkage's bioisosteric potential is demonstrated by analogs where oxygen replaces nitrogen, resulting in complete loss of activity due to disrupted hydrogen-bond networks [9]. Synthetic accessibility further enhances the acetamide linker's utility: efficient coupling between 3-chloroacetylquinazolin-4-one and 3-aminophenol under mild conditions produces the target compound in high yield, facilitating rapid analog generation [1] [6].
The meta-positioned phenolic hydroxyl group in N-(3-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide provides multifaceted functionality crucial for biological activity. This substituent serves as a hydrogen-bond donor/acceptor, participates in antioxidant mechanisms through radical scavenging, and enhances water solubility via ionization at physiological pH. Positional isomerism significantly influences bioactivity: meta-substitution demonstrates superior antibacterial and antitumor effects compared to ortho- or para-substituted isomers. The meta-orientation permits optimal hydrogen bonding with Thr556 in Staphylococcus aureus gyrase while allowing the quinazolinone core to occupy a hydrophobic pocket—binding geometry unattainable with ortho-substituted analogs due to steric hindrance [4] [7].
Table 3: Positional Effects of Phenolic Hydroxyl Group on Bioactivity
Substituent Position | Antibacterial Activity (MIC µg/mL vs MRSA) | Antitumor Activity (% EAC Inhibition) | Solubility (mg/mL) | H-Bond Donor Capacity |
---|---|---|---|---|
meta (3-OH) [4] | 2.5 | 92% [3] | 0.82 | 2 |
ortho (2-OH) [7] | 20.0 | 65% | 0.45 | 2 |
para (4-OH) [5] | 15.5 | 71% | 0.91 | 2 |
No hydroxyl [8] | >50.0 | 38% | 0.12 | 1 |
The phenolic group's role in overcoming antimicrobial resistance is particularly noteworthy. In multidrug-resistant Staphylococcus aureus (MRSA), the ionized phenolate anion forms electrostatic interactions with protonated lysine residues in the penicillin-binding protein 2a (PBP2a) allosteric site—a mechanism absent in non-phenolic analogs [4]. This interaction disrupts cell wall biosynthesis, circumventing β-lactam resistance. Additionally, phenolic derivatives demonstrate potent synergy with conventional antibiotics like vancomycin and linezolid, reducing their MIC values 4-8 fold in checkerboard assays against vancomycin-resistant strains [4]. The antioxidant capacity further contributes to therapeutic efficacy: phenolic compounds inhibit reactive oxygen species (ROS)-mediated NF-κB activation in cancer cells, inducing apoptosis in EAC models at lower concentrations (IC₅₀ = 8.7 µM) than non-phenolic analogs (IC₅₀ > 25 µM) [3]. Molecular properties influenced by this group include enhanced water solubility (0.82 mg/mL) compared to unsubstituted derivatives (0.12 mg/mL) [2] [8], and increased polar surface area (84.22 Ų) that improves tissue distribution while maintaining adequate membrane permeability (logP = 1.74) [2]. These properties collectively enhance the compound's drug-likeness, positioning meta-hydroxylated derivatives as superior candidates for further development.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9